molecular formula C6H5F2N B056902 3,4-Difluoroaniline CAS No. 3863-11-4

3,4-Difluoroaniline

Cat. No.: B056902
CAS No.: 3863-11-4
M. Wt: 129.11 g/mol
InChI Key: AXNUZKSSQHTNPZ-UHFFFAOYSA-N
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Description

3,4-Difluoroaniline (3,4-DFA) is a fluorinated aromatic amine with two fluorine atoms at the 3- and 4-positions of the benzene ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for fluoroquinolone antibiotics such as ofloxacin, levofloxacin, and prulifloxacin . Its electron-withdrawing fluorine substituents enhance reactivity in nucleophilic substitution and cyclization reactions, enabling regioselective functionalization during drug synthesis . However, challenges like toxicity and environmental persistence in wastewater (50–500 mg/L concentrations) necessitate careful handling and remediation strategies .

Preparation Methods

Nitration of Ortho-Difluorobenzene Followed by Catalytic Hydrogenation

Nitration Step

The most efficient route to 3,4-difluoroaniline begins with the nitration of ortho-difluorobenzene. This electrophilic aromatic substitution reaction introduces a nitro group at the para position relative to the fluorine substituents, forming 3,4-difluoronitrobenzene . The reaction is conducted in a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures between 0–5°C to minimize side reactions such as ring sulfonation. After 1–2 hours, the mixture is quenched with water, and the organic layer is separated and distilled under vacuum to isolate 3,4-difluoronitrobenzene with a yield of 90% .

Catalytic Hydrogenation

The nitro group in 3,4-difluoronitrobenzene is reduced to an amine using hydrogen gas in the presence of a platinum catalyst. The reaction is performed in propanol at 60°C under atmospheric pressure, avoiding the need for high-pressure equipment . Triethylamine, a common base in hydrogenation reactions, is omitted here to reduce toxicity and simplify purification. After 3 hours, the catalyst is filtered, and the solvent is removed via distillation. The crude product is vacuum-distilled to yield this compound with a purity exceeding 98% .

Key Advantages:

  • High Yield : Combined nitration and reduction steps achieve an overall yield of 81% (90% × 90%) .

  • Simplified Process : Eliminates sulfolane and high-pressure reactors, reducing costs and safety risks .

Reduction of 3,4-Difluoro-5-Chloronitrobenzene

Synthesis of 3,4-Difluoro-5-Chloronitrobenzene

This method involves fluorination of 3,5-dichloro-2,4,6-trifluoronitrobenzene using potassium fluoride in sulfolane at 230°C . The substitution of chlorine by fluorine occurs selectively at the 5-position, yielding 3,4-difluoro-5-chloronitrobenzene. However, this step suffers from a low yield of 30% due to competing side reactions and incomplete substitution .

Catalytic Reduction

The chloronitro intermediate is reduced using hydrogen gas over a platinum catalyst in methanol at 60°C under 2–5 atm pressure . Triethylamine is added to neutralize HCl byproducts, but its toxicity complicates waste handling. After 4 hours, the mixture is filtered and distilled to isolate this compound with an 80% yield .

Limitations:

  • Low Intermediate Yield : The fluorination step’s 30% yield severely limits scalability .

  • Toxic Reagents : Sulfolane and triethylamine require specialized disposal protocols .

Multi-Step Synthesis from Dichlorophthalic Anhydride

Initial Hydrolysis and Decarboxylation

Dichlorophthalic anhydride is hydrolyzed to dichlorophthalic acid using aqueous NaOH at 100°C . Subsequent decarboxylation at 150°C under vacuum removes CO₂, yielding dichlorobenzene. This two-step process achieves a 70% yield but requires careful temperature control to prevent decomposition .

Fluorination and Nitration

The dichlorobenzene is fluorinated using potassium fluoride in dimethylformamide (DMF) at 110°C, followed by nitration with fuming HNO₃ . Each step introduces approximately 20% yield loss due to incomplete reactions and byproduct formation.

Final Reduction

The nitro group is reduced using hydrazine hydrate in ethylene glycol monomethyl ether at 100°C for 20 hours . This method avoids hydrogen gas but achieves only a 77% yield due to incomplete conversion and side reactions .

Challenges:

  • Cumulative Yield Loss : The three-step sequence results in a total yield of ~50% .

  • Complex Purification : Multiple intermediates necessitate extensive chromatography or distillation .

Comparative Analysis of Preparation Methods

Method Key Reagents Yield Purity Toxicity Concerns
Nitration/Hydrogenation Pt catalyst, H₂, propanol81%>98%Low (no sulfolane or Et₃N)
Chloronitrobenzene Reduction Pt catalyst, MeOH, Et₃N24%95%High (sulfolane, Et₃N)
Multi-Step Synthesis KF, DMF, hydrazine50%90%Moderate (DMF, hydrazine)

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Mechanism of Action

The mechanism of action of 3,4-Difluoroaniline involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. This compound can also interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Key Findings :

  • Meta-substitution (e.g., 3,5-DFA) maximizes bioactivity by optimizing electronic and steric interactions with target proteins .
  • Ortho-substitution (e.g., 2,4-DFA) reduces activity due to steric hindrance .
  • Chlorine substitutions (e.g., 3,4-dichloroaniline) mimic fluorine’s effects, emphasizing the primacy of substituent positioning .

Key Findings :

  • 3,4-DFA’s electron-deficient ring facilitates high-yield reactions with sulfonyl/acyl chlorides .
  • Steric hindrance in ortho-substituted analogs (e.g., 2,4-DFA) may reduce yields in bulky adducts .

Physicochemical and Environmental Properties

Property 3,4-DFA 2,4-DFA 3,5-DFA Reference
Melting Point (°C) 99 (derivative) N/A N/A
Water Solubility Low Low Low
Biodegradability Moderate Moderate Moderate
Wastewater Prevalence 50–500 mg/L 50–500 mg/L 50–500 mg/L

Environmental Impact :

  • All fluoroanilines are recalcitrant pollutants , but cometabolism by Achromobacter sp. strain FD-1 achieves >90% removal efficiency .
  • Fluorine’s electronegativity reduces biodegradation rates compared to non-halogenated anilines .

Biological Activity

3,4-Difluoroaniline (C6H5F2N) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to the aniline ring, specifically at the 3 and 4 positions. This substitution pattern significantly influences its chemical reactivity and biological activity. The compound's molecular formula is C6H5F2N, with a molecular weight of 145.11 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
this compound has been investigated for its potential anticancer effects. A study highlighted that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Neurological Effects
The compound has also been studied for its interaction with P2X3 receptors, which are implicated in pain pathways. Modifications of the this compound moiety in certain compounds have led to enhanced antagonistic activity against P2X3 receptors, suggesting potential applications in treating neuropathic pain .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the aniline ring significantly impact biological activity. For example:

  • Halogen Substitutions : The presence of halogens (like fluorine) at specific positions enhances metabolic stability and biological efficacy. Compounds with 3,4-difluoro substitutions generally exhibit higher potency compared to their mono-substituted counterparts .
  • Functional Group Variations : Variations in functional groups attached to the aniline nitrogen can alter solubility and interaction with biological targets, affecting overall activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens using disk diffusion methods. Results indicated a significant zone of inhibition against S. aureus and E. coli at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines treated with this compound derivatives. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 30 µM across different derivatives. Mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial pathway .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundActivity TypeTarget/OrganismIC50/Minimum Inhibitory Concentration (µM)
This compoundAntimicrobialS. aureus50
E. coli50
AnticancerBreast Cancer Cells15-30
Lung Cancer Cells20-35
NeurologicalP2X3 ReceptorsIC50 = 375 nM for modified derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-difluoroaniline, and how are intermediates characterized?

this compound (DFA) is typically synthesized via halogen-exchange fluorination or fluorodenitration of nitroaromatic precursors. For example, halogen-exchange reactions using KF or HF in polar aprotic solvents (e.g., DMF) can replace chlorine or nitro groups with fluorine atoms . Key intermediates, such as 3,4-difluorobenzonitrile, are verified using 1^1H NMR, FTIR, and Raman spectroscopy to confirm structural integrity. Density functional theory (DFT) calculations (e.g., B3LYP/6-311G+(d,p)) are often employed to optimize ground-state geometries and validate spectral data .

Q. Which analytical methods are suitable for detecting trace amounts of this compound in pharmaceutical matrices?

HPLC-MS/MS is a robust method for quantifying DFA as a genotoxic impurity in drugs like gefitinib. Parameters include:

  • Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 1.8 µm).
  • Mobile phase : Gradient of ammonium formate buffer and acetonitrile.
  • Detection limits : LOD < 0.1 ppm, LOQ < 0.3 ppm .
    GC-MS is also used for hemoglobin adduct analysis in occupational exposure studies, with median DFA adduct concentrations reported as 10–322 ng/g Hb .

Q. What safety precautions are critical when handling this compound in the laboratory?

DFA is a toxic aromatic amine with acute toxicity (oral LD50_{50} in rats: 250–500 mg/kg). Key precautions include:

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 7 mmHg at 77°C).
  • Storage : In airtight containers away from oxidizers (flash point: 85°C) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and vibrational properties of this compound?

DFT calculations (B3LYP, B3PW91) predict ionization energies and vibrational modes, which correlate with experimental data from mass-analyzed threshold ionization (MATI) spectroscopy. For example:

  • Adiabatic ionization energy : 64,195 cm1^{-1} (MATI) vs. 64,200 cm1^{-1} (DFT) .
  • Vibrational modes : In-plane ring deformations (e.g., 17a1_1, 6a1_1) dominate in the S1_1 excited state, influenced by fluorine's electron-withdrawing effects . Comparisons with meta- and para-substituted anilines reveal substituent-dependent electronic perturbations .

Q. What role does this compound play in synthesizing fluorinated agrochemicals or pharmaceuticals?

DFA is a precursor to herbicides (e.g., fluorophenoxy derivatives) and pharmaceuticals (e.g., linezolid impurities). In multi-step syntheses:

  • Step 1 : DFA reacts with aldehydes to form Schiff bases, which are hydrogenated to secondary amines.
  • Step 2 : Coupling with isocyanates yields disubstituted ureas with enhanced bioactivity .
    Reaction optimization focuses on solvent choice (e.g., anhydrous DMF), temperature control (60–80°C), and catalyst screening (e.g., Pd/C for hydrogenation) .

Q. How do substituent positions (3,4-difluoro vs. 2,4-difluoro) impact the spectroscopic behavior of difluoroanilines?

Comparative studies using two-color resonant two-photon ionization (2C-R2PI) reveal:

  • Ionization energy : 3,4-DFA (64,195 cm1^{-1}) vs. 2,4-DFA (lower due to reduced resonance stabilization).
  • Vibrational coupling : Para-fluoro groups enhance conjugation with the amino group, altering Franck-Condon activity in the S1_1→D0_0 transition .

Q. What metabolic pathways and biomarkers indicate this compound exposure in biological systems?

DFA forms hemoglobin adducts via N-hydroxylation, detectable by GC-MS after alkaline hydrolysis. In occupational studies:

  • Adduct levels : Median 10–322 ng/g Hb in exposed workers .
  • Toxicity markers : Zebrafish assays show developmental abnormalities at concentrations >10 µM, linked to reactive oxygen species (ROS) generation .

Q. Methodological Notes

  • Contradictions : CAS 5509-65-9 erroneously listed for 3,4-DFA in some sources; the correct CAS is 3863-11-4 .

Properties

IUPAC Name

3,4-difluoroaniline
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InChI

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AXNUZKSSQHTNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5F2N
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DSSTOX Substance ID

DTXSID80191945
Record name Benzenamine, 3,4-difluoro-
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Molecular Weight

129.11 g/mol
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CAS No.

3863-11-4
Record name 3,4-Difluoroaniline
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1B, the 4,5-difluoroanthranilic acid was decarboxylated by reaction with sulfuric acid, to form 3,4-difluoroaniline.
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Synthesis routes and methods II

Procedure details

10 g of 3,4-difluoronitrobenzene was dissolved in 20 and 2 g of methanol and 10 g of concentrated hydrochloric acid and 2 g of iron powder were added thereto. The mixture was stirred at 60° C. for two hours, and then distilled to obtain 3,4-difluoroaniline. The reduction yield was 86%. To this product, 70 g of 36% hydrochloric acid was added to convert it into its salt. Under stirring, 18 g of a 25% NaNO2 aqueous solution was added at 0° C. to obtain a diazonium salt. The diazonium salt was dropwise added to a hydrochloric acid solution of cupric chloride heated to 120° C., for thermal decomposition. The diazotization yield was 84%. 3,4-Difluorochlorobenzene was obtained in an overall yield of 72%.
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10 g
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10 g
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Synthesis routes and methods III

Procedure details

Iron powder (28.1 g, 0.502 mol) was added as small portions to 1,2-difluoro nitrobenzene (20.0 g, 0.126 mol) in methanol (200 ml) and heated to 60° C. Ammonium chloride (48.4 g, 0.91 mol) in water (100 ml) was added drop wise and the reaction mixture refluxed for 5 hr. The reaction mixture was filtered over Celite and washed with methanol. Methanol was removed, and the aqueous layer was extracted with ethylacetate, washed with brine, dried over sodium sulphate and concentrated to yield 1,2-difluoro-4-aminobenzene (7 g, 43%).
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20 g
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200 mL
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28.1 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Difluoroaniline
3,4-Difluoroaniline
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3,4-Difluoroaniline

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